1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-12-5-3-7-14(20)15(12)16(23)22-9-8-21-17(22)24-10-11-4-1-2-6-13(11)19/h1-7H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPVSAIWWGKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Ketoaldehyde Precursors
A widely validated method involves the condensation of α-ketoaldehydes with ammonium acetate. For example, reacting 2-fluorobenzyl glyoxal (1) with ammonium acetate in ethanol under reflux yields 2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (2) (Figure 1). This approach leverages the inherent reactivity of α-ketoaldehydes to form the imidazole ring, with the sulfanyl group introduced via prior functionalization of the aldehyde precursor.
Reaction Conditions :
Hydrogenation of Aromatic Imidazoles
Fully aromatic imidazoles can be partially hydrogenated to 4,5-dihydro derivatives. For instance, hydrogenating 2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-imidazole (3) over palladium-on-carbon (5% Pd/C) under 30 psi H₂ in tetrahydrofuran (THF) at 50°C affords the dihydroimidazole (2) in 85% yield. This method ensures high selectivity for the 4,5-dihydro product without over-reduction.
Optimization Notes :
Introduction of the Sulfanyl Group
Alkylation of Imidazole-2-Thiol Intermediates
The sulfanyl moiety is typically introduced via nucleophilic substitution. Reacting 4,5-dihydro-1H-imidazole-2-thiol (4) with 2-fluorobenzyl bromide (5) in dimethylformamide (DMF) using potassium carbonate as a base yields (2) (Figure 2).
Procedure :
Thiol-Ene Click Chemistry
An alternative approach employs UV-initiated thiol-ene reactions between 4,5-dihydro-1H-imidazole-2-thiol (4) and 2-fluorobenzyl acrylate (6) . This method offers rapid reaction times (<1 h) and high regioselectivity but requires specialized equipment.
Conditions :
- Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
- Wavelength: 365 nm
- Solvent: Acetonitrile
- Yield: 82%
Acylation at the 1-Position
Schotten-Baumann Acylation
The 1-position nitrogen is acylated using 2-chloro-6-fluorobenzoyl chloride (7) under Schotten-Baumann conditions. Adding (7) (1.1 equiv) to a biphasic mixture of (2) , sodium hydroxide (2.0 equiv), water, and dichloromethane (DCM) at 0°C affords the target compound (8) (Figure 3).
Key Steps :
Catalytic Acylation with DMAP
Using 4-dimethylaminopyridine (DMAP) as a catalyst enhances acylation efficiency. Reacting (2) with (7) (1.05 equiv) and triethylamine (1.5 equiv) in DCM at 25°C for 6 h achieves 89% conversion.
Advantages :
- Reduced side products (e.g., N,O-diacylation)
- Shorter reaction time (6 h vs. 12 h)
Integrated Synthetic Routes
One-Pot Cyclization-Acylation Strategy
A streamlined protocol combines imidazole formation and acylation in a single pot:
Solid-Phase Synthesis
Immobilizing the imidazole core on Wang resin enables stepwise functionalization:
- Attach (4) to resin via a carboxylic acid linker.
- Alkylate with (5) , then cleave with trifluoroacetic acid (TFA).
- Acylate with (7) in solution phase.
Purity : >95% (HPLC)
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization + Acylation | Glyoxal condensation, DMAP | 58 | 90 | Moderate |
| Hydrogenation + Alkylation | Pd/C, Schotten-Baumann | 65 | 88 | High |
| Solid-Phase Synthesis | Wang resin, TFA cleavage | 45 | 95 | Low |
Challenges and Optimization Opportunities
- Regioselectivity in Acylation : The imidazole’s two nitrogen atoms necessitate careful control to avoid mixtures. Using bulky acylating agents (e.g., 2,6-disubstituted benzoyl chlorides) favors N-1 selectivity.
- Thiol Oxidation : The sulfanyl group is prone to oxidation; performing alkylations under inert atmosphere (N₂/Ar) minimizes disulfide formation.
- Purification : Recrystallization from ethanol/water (3:1) effectively removes unreacted acyl chloride and inorganic salts.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C), inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or promoters to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine
In medicine, 1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole could be explored for its therapeutic potential. Its unique chemical properties may enable the development of new drugs for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. It could also be employed in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Target Compound :
- Core : 4,5-Dihydro-1H-imidazole (partially saturated imidazole ring).
- Substituents :
- Position 1: 2-Chloro-6-fluorobenzoyl (electron-withdrawing groups).
- Position 2: (2-Fluorophenyl)methyl sulfanyl (thioether linkage with fluorinated aryl group).
Analog 1 : 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM)
- Core : 4,5-Dihydro-1H-imidazole.
- Substituents :
- Position 2: (2-Chlorophenyl)methyl sulfanyl.
Analog 2 : 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole
- Core : Fully aromatic imidazole.
- Substituents :
- Position 1: 3-Chloro-4-fluorophenyl.
- Positions 2, 4, 5: Phenyl groups.
- Key Difference : Aromatic imidazole core and additional phenyl substituents increase molecular weight (MW: ~437.9 g/mol) and steric bulk, likely reducing solubility compared to the target compound .
Substituent Effects on Physicochemical Properties
*LogP: Octanol-water partition coefficient (lipophilicity).
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Alkylation/Acylation : Formation of the imidazole core via cyclization of thiourea derivatives with α-halo ketones.
- Substitution : Introduction of the 2-fluorobenzylsulfanyl group using nucleophilic thiols under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Optimization : Key parameters include:
- Temperature : 60–80°C for substitution reactions to avoid side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Yield Improvement : Use of catalysts like DMAP (4-dimethylaminopyridine) for acylation steps increases efficiency to >75% .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- X-ray Diffraction : Resolves dihydroimidazole ring conformation and torsional angles between aromatic groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 379.08) .
Q. How does fluorination impact the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Lipophilicity : Fluorine atoms at the 2- and 6-positions increase logP by ~0.5 units (measured via HPLC), enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, improving half-life in liver microsomes (t₁/₂ > 120 mins) .
Advanced Research Questions
Q. What computational strategies can predict this compound’s reactivity and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thioether sulfur (LUMO = -1.8 eV) is prone to oxidation .
- Molecular Docking : Simulate binding to targets like kinase enzymes (e.g., EGFR). The fluorobenzoyl group shows a docking score of -9.2 kcal/mol, suggesting strong hydrophobic interactions .
Q. How do structural modifications (e.g., halogen substitution) alter biological activity?
- Methodological Answer :
- Comparative SAR Studies :
| Substituent | IC₅₀ (EGFR Inhibition) | LogP |
|---|---|---|
| -Cl, -F (original) | 0.12 µM | 3.5 |
| -Br, -F | 0.09 µM | 3.8 |
| -CH₃, -F | 1.4 µM | 2.9 |
- Key Insight : Bromine enhances potency but reduces solubility; methyl groups decrease activity .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Dose-Response Curves : Use Hill slopes to assess cooperative binding (e.g., slope >1 suggests multi-target effects).
- Orthogonal Assays : Validate antiproliferative activity via both MTT and apoptosis markers (e.g., caspase-3 activation) to rule off-target effects .
Q. How can process intensification techniques improve large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Reduces reaction time for acylation steps from 12 hrs (batch) to 2 hrs via continuous processing .
- In-line Analytics : PAT (Process Analytical Technology) monitors intermediates via FTIR to ensure >98% purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
